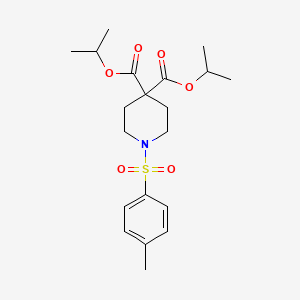

1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester

Description

This compound (CAS: 1523618-00-9) is a piperidine derivative featuring a toluene-4-sulfonyl group and two diisopropyl ester moieties at the 4,4-positions of the piperidine ring. Its molecular structure confers unique steric and electronic properties, making it distinct from related sulfonylated esters. It is synthesized via esterification and sulfonylation reactions and is typically utilized as an intermediate in organic synthesis or pharmaceutical research .

Properties

IUPAC Name |

dipropan-2-yl 1-(4-methylphenyl)sulfonylpiperidine-4,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO6S/c1-14(2)26-18(22)20(19(23)27-15(3)4)10-12-21(13-11-20)28(24,25)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCHHVBICMWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)OC(C)C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119864 | |

| Record name | 4,4-Piperidinedicarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 4,4-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-00-9 | |

| Record name | 4,4-Piperidinedicarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 4,4-bis(1-methylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Piperidinedicarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 4,4-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation Reduction of 1-Benzyl-4-piperidone

- Objective: Convert 1-benzyl-4-piperidone to a saturated piperidine intermediate.

- Reagents: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

- Conditions: Typically carried out in aprotic solvents for sodium borohydride or ethanol for catalytic hydrogenation.

- Mechanism: Hydride transfer reduces the ketone group to the corresponding alcohol or fully saturates the ring.

- Outcome: Intermediate A, a benzyl-protected piperidine derivative, is formed with high yield and selectivity.

Catalytic Debenzylation

- Objective: Remove the benzyl protecting group from nitrogen to free the amine.

- Reagents: Palladium on carbon catalyst under hydrogen atmosphere.

- Conditions: Room temperature to mild heating; ethanol or other suitable solvent.

- Mechanism: Hydrogenolysis cleaves the N-benzyl bond, releasing toluene and regenerating the free amine.

- Outcome: Intermediate B, the free piperidine, is obtained efficiently.

Protection of Piperidine Nitrogen via Carbamate Formation

- Objective: Protect the free amine to prevent side reactions during sulfonylation.

- Reagents: Di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine.

- Conditions: Mild basic conditions, typically at room temperature.

- Mechanism: Formation of a Boc-protected amine (carbamate) by nucleophilic attack on Boc anhydride.

- Outcome: Intermediate C, the Boc-protected piperidine, is isolated in high purity.

Sulfonylation with Toluene-4-sulfonyl Chloride

- Objective: Introduce the toluene-4-sulfonyl group onto the piperidine nitrogen or oxygen.

- Reagents: Toluene-4-sulfonyl chloride (tosyl chloride) and triethylamine as base.

- Conditions: Reaction carried out in dichloromethane or similar solvent at room temperature for 20 hours.

- Mechanism: Nucleophilic substitution where the amine or hydroxyl group attacks the sulfonyl chloride, forming a sulfonamide or sulfonate ester.

- Outcome: The desired sulfonylated intermediate or final compound is formed with quantitative yield.

Esterification to Form Diisopropyl Ester

- Objective: Convert carboxylic acid groups into diisopropyl esters.

- Reagents: Isopropanol in the presence of acid catalysts or coupling reagents.

- Conditions: Reflux conditions or use of coupling agents such as DCC or HATU for mild esterification.

- Mechanism: Nucleophilic attack of isopropanol on activated carboxyl groups forming esters.

- Outcome: The diisopropyl ester derivative of the piperidine dicarboxylic acid is obtained.

Reaction Scheme Summary and Data Table

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrogenation Reduction | 1-Benzyl-4-piperidone | NaBH4 or Pd/C, H2, EtOH, RT | Intermediate A (benzyl-protected piperidine) | >90 | Selective ketone reduction |

| 2 | Debenzylation | Intermediate A | Pd/C, H2, EtOH, RT | Intermediate B (free piperidine) | >85 | Clean hydrogenolysis |

| 3 | Boc Protection | Intermediate B | Di-tert-butyl dicarbonate, Et3N, DCM, RT | Intermediate C (Boc-protected amine) | 90-95 | Prevents side reactions |

| 4 | Sulfonylation | Intermediate C | Tosyl chloride, Et3N, DCM, RT, 20 h | Sulfonylated piperidine derivative | ~100 | Quantitative yield |

| 5 | Esterification | Piperidine dicarboxylic acid | Isopropanol, acid catalyst or coupling agent | 1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester | 80-90 | Formation of diisopropyl esters |

RT = Room Temperature; Et3N = Triethylamine; DCM = Dichloromethane

Research Findings and Practical Considerations

- The preparation method is characterized by mild reaction conditions, avoiding harsh reagents or extreme temperatures, which is beneficial for scalability and safety in industrial production.

- The use of Boc protection is critical to avoid unwanted sulfonylation or polymerization side reactions.

- The sulfonylation step with tosyl chloride proceeds smoothly under basic conditions with triethylamine, ensuring high selectivity and yield.

- Esterification to diisopropyl esters can be optimized by choice of catalyst and reaction time to maximize yield and purity.

- The described synthetic route is supported by patent literature and chemical synthesis databases, confirming reproducibility and suitability for scale-up.

- Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester has been explored for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. The sulfonyl group in this compound may enhance its ability to inhibit tumor growth by affecting cellular signaling pathways involved in cancer proliferation .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives that may have enhanced pharmacological properties or novel biological activities.

Example: Synthesis of Piperidine Derivatives

By modifying the diisopropyl ester group or the sulfonyl moiety, researchers can synthesize new piperidine derivatives that could exhibit improved activity against specific targets such as enzymes or receptors involved in disease processes .

Biological Studies

The compound's structure allows it to be used in biological assays to study enzyme inhibition or receptor binding. Its sulfonamide functionality is particularly relevant in studies involving carbonic anhydrase inhibitors, which have implications for treating conditions like glaucoma and epilepsy .

Mechanism of Action

The mechanism of action of diisopropyl 1-tosylpiperidine-4,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group in substitution reactions, allowing the compound to modify the activity of target molecules. The piperidine ring provides a rigid scaffold that can interact with various biological targets, influencing their function and activity .

Comparison with Similar Compounds

Positional Isomers and Ring Variants

a. Piperidine-2-carboxylic acid and Piperidine-3-carboxylic acid derivatives

- 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid (CAS: 144630-15-9) and 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid (CAS: 5134-62-3) share the same sulfonyl group but differ in the position of the carboxylic acid substituent (2- or 3-position). These compounds lack ester groups, resulting in higher polarity and lower lipophilicity compared to the diisopropyl ester. Their reactivity is dominated by the free carboxylic acid, enabling participation in coupling reactions or salt formation .

- 1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid (CAS: 51077-01-1) replaces the six-membered piperidine ring with a five-membered pyrrolidine.

Key Differences

| Property | Diisopropyl ester (4,4-dicarboxylic) | Piperidine-2-carboxylic acid | Piperidine-3-carboxylic acid | Pyrrolidine-2-carboxylic acid |

|---|---|---|---|---|

| Functional Groups | Two diisopropyl esters | Free carboxylic acid | Free carboxylic acid | Free carboxylic acid |

| Ring Size | 6-membered (piperidine) | 6-membered | 6-membered | 5-membered (pyrrolidine) |

| Polarity | Low (ester groups) | High | High | High |

| Applications | Synthetic intermediate | Coupling reactions | Coupling reactions | Medicinal chemistry |

Biphenyl Dicarboxylic Acid Esters

4,4'-Dinitro-biphenyl-2,2'-dicarboxylic acid dimethyl ester (CAS: 23305-76-2) features a biphenyl core with nitro and ester groups. Unlike the piperidine-based compound, this aromatic system exhibits extended conjugation, leading to distinct UV/Vis absorption and electronic properties. The dimethyl ester groups on aromatic rings may confer higher rigidity and lower solubility in nonpolar solvents compared to the alicyclic diisopropyl ester .

Benzimidazole Derivatives with Sulfonylated Esters

These larger, heterocyclic structures exhibit enhanced π-π stacking and hydrogen-bonding capabilities, making them suitable for targeting enzymes or receptors. The ethyl ester linkage in these derivatives may hydrolyze more readily under basic conditions compared to the diisopropyl ester’s bulkier, hydrolysis-resistant groups .

Tetrahydro-benzoazepinone Derivatives

7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (synthesized via ester hydrolysis and decarboxylation) contains a seven-membered azepinone ring. The increased ring size alters conformational dynamics and may enhance bioavailability. The absence of ester groups in the final product contrasts with the diisopropyl ester’s ester-rich structure, highlighting differences in metabolic stability .

Phosphonic Acid Diisopropyl Esters

Apomine ([2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-1-(diisopropoxy-phosphoryl)-ethyl]-phosphonic acid diisopropyl ester) shares the diisopropyl ester motif but incorporates a phosphonate core.

Biological Activity

1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester (CAS: 1523618-00-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23NO6S

- Molecular Weight : 373.43 g/mol

- Structure : The compound features a piperidine ring substituted with a toluene sulfonyl group and two carboxylic acid moieties esterified with isopropanol.

Biological Activity Overview

The biological activity of 1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester has been investigated in various contexts:

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential activity against ATP citrate lyase, which is crucial in lipid metabolism .

3. Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results suggest that it may induce apoptosis in certain types of cancer cells, although specific data on this compound remains sparse .

Data Tables

| Biological Activity | Mechanism/Effect | References |

|---|---|---|

| Enzyme Inhibition | Inhibits ATP citrate lyase | |

| Antimicrobial Activity | Effective against bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Case Study on Enzyme Inhibition

- Antimicrobial Efficacy

- Cytotoxicity Assessment

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester, and how can reaction efficiency be improved?

- Methodology : Multi-step synthesis involves sequential functionalization of the piperidine core. For example, a 10-step protocol (e.g., sulfonylation, esterification, and purification) using reagents like N-chlorosuccinimide, lithium aluminum hydride, and palladium catalysts under controlled conditions (e.g., 20–100°C, inert solvents like THF or DMF) .

- Optimization : Use Design of Experiments (DoE) to minimize trial-and-error. For instance, fractional factorial designs can identify critical parameters (e.g., temperature, catalyst loading) affecting yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- HPLC : Utilize mobile phases combining methanol and sodium acetate buffer (pH 4.6) for baseline separation of impurities .

- NMR/IR : Confirm sulfonyl and ester functional groups via characteristic peaks (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹).

- Mass Spectrometry : Validate molecular weight with ESI-MS or MALDI-TOF.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate).

- Crystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) based on solubility data.

- Membrane Technologies : Explore nanofiltration for scalable purification, aligning with CRDC subclass RDF2050104 .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for sulfonated piperidine derivatives?

- Approach : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict reaction pathways. ICReDD’s feedback loop (experimental → computational → experimental) reduces optimization time by 30–50% .

- Case Study : Simulate sulfonylation energetics to identify optimal leaving groups or solvent effects.

Q. What mechanistic insights explain contradictory yield data in esterification steps?

- Analysis :

- Kinetic Studies : Use in-situ IR or calorimetry to monitor ester formation rates.

- Side Reactions : Investigate diisopropyl ester hydrolysis under acidic conditions (e.g., via pH-controlled experiments).

- Catalyst Deactivation : Characterize palladium leaching or phosphine ligand degradation using XPS or ICP-MS .

Q. How can reactor design enhance scalability for multi-step syntheses of this compound?

- Engineering Principles :

- Continuous Flow Systems : Mitigate exothermic risks in sulfonylation steps.

- CRDC Guidelines : Apply RDF2050112 (reaction fundamentals) and RDF2120101 (empirical design) for modular reactor configurations .

- Data Table :

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Residence Time | 2–24 h | 10–30 min |

| Yield Improvement | Baseline | 15–20% |

| Thermal Control | Moderate | High |

Q. What statistical models are optimal for optimizing reaction conditions while minimizing resource use?

- DoE Strategies :

- Response Surface Methodology (RSM) : Model interactions between temperature, catalyst ratio, and solvent polarity.

- Taguchi Arrays : Prioritize robustness against parameter variability (e.g., humidity in hygroscopic steps) .

- Case Study : A Plackett-Burman design reduced the number of experiments by 40% in a piperidine sulfonylation study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.